molecular formula C16H32Cl4N4 B1228041 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride CAS No. 1158-80-1

3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

Cat. No.: B1228041
CAS No.: 1158-80-1
M. Wt: 422.3 g/mol
InChI Key: OYWCUEAJSZQIEE-UHFFFAOYSA-L
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Description

3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique spirocyclic structure, which includes two diazoniadispiro moieties connected by chloroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride typically involves the reaction of appropriate diazoniadispiro precursors with chloroethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction temperature is maintained between 0°C and 25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding alcohols and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include substituted diazoniadispiro compounds, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an anticancer agent due to its ability to alkylate DNA.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride involves the alkylation of nucleophilic sites in biological macromolecules, such as DNA and proteins. This alkylation can lead to the formation of cross-links, disrupting the normal function of these macromolecules and potentially leading to cell death. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3,12-Dioxa-6,9-diazoniadispiro[5.2.5.2]hexadecane dibromide
  • 3,12-Bis(2-bromoethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

Uniqueness

Compared to similar compounds, 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride is unique due to its specific chloroethyl groups, which confer distinct reactivity and biological activity. This uniqueness makes it particularly valuable in applications where selective alkylation is required.

Properties

IUPAC Name

3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Cl2N4.2ClH/c17-1-3-19-5-9-21(10-6-19)13-15-22(16-14-21)11-7-20(4-2-18)8-12-22;;/h1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWCUEAJSZQIEE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CCCl)CC[N+]3(CCN(CC3)CCCl)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921811
Record name 3,12-Bis(2-chloroethyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158-80-1
Record name Spirazidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-Bis(2-chloroethyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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